molecular formula C12H14O4S B590453 (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate CAS No. 528567-33-1

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate

Cat. No.: B590453
CAS No.: 528567-33-1
M. Wt: 254.3
InChI Key: SMKDHPIQHWRJFP-RRKGBCIJSA-N
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Description

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is a chemical compound with the molecular formula C12H14O4S and a molecular weight of 254.3 g/mol. It is an intermediate in the synthesis of Lamivudine, a potent nucleoside reverse transcriptase inhibitor and antiviral agent used for the treatment of chronic hepatitis B.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate involves the reaction of 5-methoxy-1,3-oxathiolane-2-methanol with benzoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 5-methoxy-1,3-oxathiolane-2-methanol and benzoic acid.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 5-Methoxy-1,3-oxathiolane-2-methanol and benzoic acid.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of antiviral agents such as Lamivudine.

    Biology: Studying the mechanism of action of nucleoside reverse transcriptase inhibitors.

    Medicine: Development of antiviral therapies for chronic hepatitis B.

    Industry: Production of pharmaceutical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate is primarily related to its role as an intermediate in the synthesis of Lamivudine. Lamivudine inhibits the reverse transcriptase enzyme, preventing the replication of viral DNA in infected cells. The compound itself does not exhibit direct biological activity but is crucial in the production of the active antiviral agent.

Comparison with Similar Compounds

(2R)-5-Methoxy-1,3-oxathiolane-2-methanol 2-Benzoate can be compared with other esters and oxathiolane derivatives:

    Ethyl benzoate: Similar ester structure but lacks the oxathiolane ring.

    Methyl acetate: Simple ester with a different functional group.

    Lamivudine: The final product in the synthesis pathway, exhibiting antiviral activity

The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of Lamivudine.

Properties

IUPAC Name

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-14-10-8-17-11(16-10)7-15-12(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKDHPIQHWRJFP-RRKGBCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901196467
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528567-33-1
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528567-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxathiolane-2-methanol, 5-methoxy-, 2-benzoate, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901196467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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